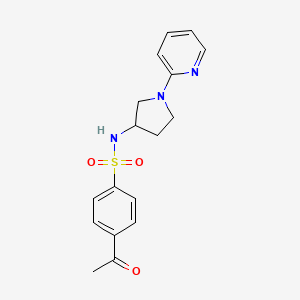

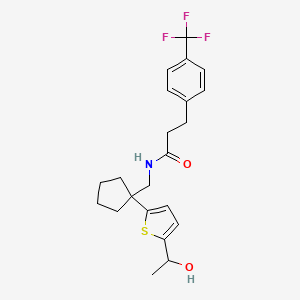

![molecular formula C10H12ClNO5S B2832148 Methyl 5-chloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate CAS No. 338406-00-1](/img/structure/B2832148.png)

Methyl 5-chloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organic Synthesis Applications

One area of application is in organic synthesis, where such compounds are used in complex chemical reactions. For example, dimethyl heptalene-4,5-dicarboxylates treated with lithiated N,N-dialkylamino methyl sulfones lead to the formation of benzo[a]heptalenes, showcasing the utility of similar structures in synthetic organic chemistry to achieve complex molecular architectures (Abou‐Hadeed & Hansen, 1997).

Agricultural Chemistry Applications

In agricultural chemistry, modifications of the dimethylamino sulfonyl moiety have been investigated to enhance the soil degradation rate of herbicides, making them more eco-friendly. A study demonstrated that substituents on the benzene ring, including dimethylamino groups, significantly impact the degradation rate of sulfonylurea herbicides, suggesting a pathway toward the development of environmentally sustainable agrochemicals (Zhou et al., 2020).

Analytical Chemistry Applications

Dimethyl sulfoxide (DMSO), closely related to the compound , serves as an important solvent and reagent in analytical chemistry. For instance, DMSO has been utilized as a solvent for the ninhydrin reaction in amino acid analysis, offering a safer and more effective alternative to traditional solvents (Moore, 1968). Moreover, DMSO's role as a synthon in organic chemistry is highlighted through its versatility in synthetic transformations, acting as a building block for various functional groups (Jones-Mensah et al., 2016).

Safety and Hazards

properties

IUPAC Name |

methyl 5-chloro-2-(dimethylsulfamoyloxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO5S/c1-12(2)18(14,15)17-9-5-4-7(11)6-8(9)10(13)16-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWWYDVUGVZWDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

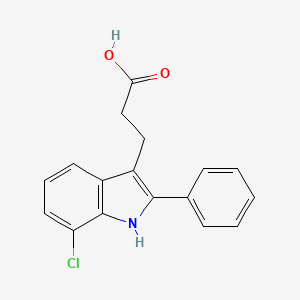

![2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2832065.png)

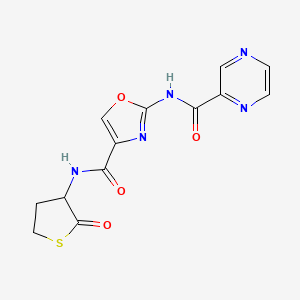

![N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2832073.png)

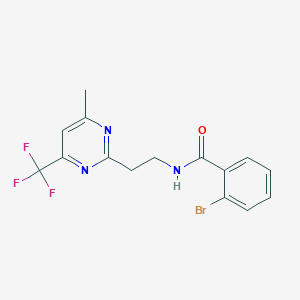

![4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde](/img/structure/B2832074.png)

![3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid](/img/structure/B2832075.png)

![4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2832076.png)

![1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2832086.png)